4-Bromo-3-(carboxymethoxy)-5-[4-[[oxo(3-pyridinyl)methyl]amino]phenyl]-2-thiophenecarboxylic acid
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Overview
Description
4-bromo-3-(carboxymethoxy)-5-[4-[[oxo(3-pyridinyl)methyl]amino]phenyl]-2-thiophenecarboxylic acid is an aromatic amide.
Scientific Research Applications
Synthesis and Characterization
Synthesis of CCR5 Antagonist
A practical method for synthesizing an orally active CCR5 antagonist has been developed, which includes the use of related chemical compounds. This highlights the compound's role in facilitating complex chemical syntheses (Ikemoto et al., 2005).
Crystal Structures of Anticonvulsants
The crystal structures of anticonvulsant enaminones, including derivatives of similar compounds, have been determined, emphasizing its importance in understanding drug structures (Kubicki et al., 2000).
Synthesis of Pyridinium Betaines
The reaction of related compounds with pyridine has been studied, leading to the formation of pyridinium hydroxide betaines. This showcases the compound's reactivity and its potential applications in chemical syntheses (Frangatos & Taurins, 1959).
Polymer Development and Applications
Poly (ester-imide) Development
New dicarboxylic acids have been synthesized, leading to the formation of poly (ester-imide)s. This research demonstrates the utility of related compounds in polymer science (Kamel et al., 2019).
Antimicrobial Quinazolinones Synthesis
The synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its derivatives for potential antimicrobial applications highlights the relevance of similar compounds in medicinal chemistry (Patel et al., 2006).
Computational Chemistry and Material Science
- Ab Initio and DFT Calculations: Computational studies have been performed on compounds like 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, emphasizing the importance of similar compounds in computational chemistry and material science (Patel et al., 2013).
properties
Product Name |
4-Bromo-3-(carboxymethoxy)-5-[4-[[oxo(3-pyridinyl)methyl]amino]phenyl]-2-thiophenecarboxylic acid |
---|---|
Molecular Formula |
C19H13BrN2O6S |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
4-bromo-3-(carboxymethoxy)-5-[4-(pyridine-3-carbonylamino)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H13BrN2O6S/c20-14-15(28-9-13(23)24)17(19(26)27)29-16(14)10-3-5-12(6-4-10)22-18(25)11-2-1-7-21-8-11/h1-8H,9H2,(H,22,25)(H,23,24)(H,26,27) |
InChI Key |
PTBNMQSAVVUNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=C(C(=C(S3)C(=O)O)OCC(=O)O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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